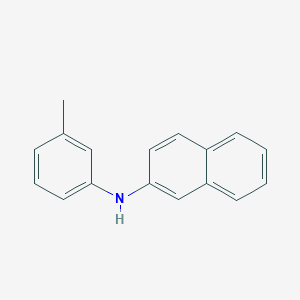

N-(3-methylphenyl)naphthalen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring system substituted with an amine group at the 2-position and a 3-methylphenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another method involves the reaction of 2-naphthol with ammonium acetate at 270-280°C to form the acetyl derivative, which can then be converted to the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound to tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium in boiling amyl alcohol solution is used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(3-methylphenyl)naphthalen-2-amine has several scientific research applications:

Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

Material Science: The compound is explored for its luminescent properties and stability in various material applications.

Mecanismo De Acción

The mechanism of action of N-(3-methylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In medicinal chemistry, its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Naphthalen-2-amine: A simpler analog without the 3-methylphenyl substitution.

N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative with methoxy groups, used in similar applications.

1,8-naphthalimide derivatives: Compounds with similar structural features and applications in organic electronics.

Uniqueness

N-(3-methylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in organic electronics and medicinal chemistry, where specific molecular interactions are crucial .

Actividad Biológica

N-(3-methylphenyl)naphthalen-2-amine, a compound with significant potential in medicinal chemistry and organic electronics, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an aromatic amine characterized by a naphthalene backbone substituted with a 3-methylphenyl group. Its molecular structure can be represented as follows:

This compound exhibits properties typical of aromatic amines, such as the ability to undergo electrophilic substitution reactions and oxidation to form naphthoquinones.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, influencing pathways related to mood and cognition.

- Enzyme Modulation : It has been observed to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

A study conducted on similar naphthalene derivatives indicated that compounds with structural similarities to this compound displayed significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 13.0 µmol/L to 55.0 µmol/L against various bacterial strains .

| Compound | MIC (µmol/L) | Target Organism |

|---|---|---|

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 13.0 | M. kansasii |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 28.4 | M. marinum |

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | 55.0 | S. aureus |

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cell lines have revealed that certain derivatives exhibit varying degrees of cytotoxic effects, suggesting potential applications in cancer therapy . The IC50 values for these compounds provide insights into their therapeutic windows.

Case Studies

- Antibacterial Activity : In a comparative study of naphthalene derivatives, this compound was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results indicated that while some derivatives were more potent, this compound still demonstrated notable activity against MRSA strains.

- Neuroprotective Effects : Research exploring the neuroprotective capabilities of aromatic amines suggests that this compound may play a role in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Toxicological Considerations

While the biological activity of this compound is promising, toxicological assessments are crucial for evaluating safety profiles. Studies on related compounds indicate potential carcinogenic effects associated with long-term exposure to aromatic amines .

Propiedades

IUPAC Name |

N-(3-methylphenyl)naphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIAICDOHSGNLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389038 |

Source

|

| Record name | N-(3-methylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76783-57-8 |

Source

|

| Record name | N-(3-methylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.